Benzyl hypochlorite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

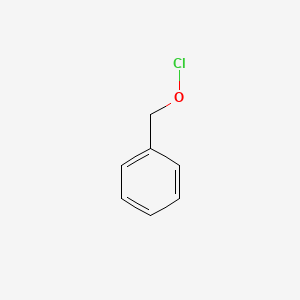

Benzyl hypochlorite is a useful research compound. Its molecular formula is C7H7ClO and its molecular weight is 142.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Oxidation Reactions

One of the primary applications of benzyl hypochlorite is in the selective oxidation of alcohols to aldehydes. For instance, studies have shown that benzyl alcohol can be oxidized to benzaldehyde using this compound as an oxidizing agent. The stoichiometry of this reaction indicates that one mole of benzyl alcohol reacts with one mole of hypochlorite, leading to high yields of benzaldehyde without further oxidation to benzoic acid .

Table 1: Oxidation of Benzyl Alcohol by this compound

| Reaction Component | Quantity (mol) | Product Yield (%) |

|---|---|---|

| Benzyl Alcohol | 1 | 90 |

| This compound | 1 |

The reaction can be conducted in various media, including aqueous acetic acid, which enhances the reaction rate and selectivity .

Analytical Chemistry

This compound is also utilized in analytical chemistry for derivatization purposes. It can react with amines, phenols, and thiols to form stable derivatives that are amenable to analysis via high-performance liquid chromatography-mass spectrometry (HPLC-MS). This method has been successfully applied to analyze neurochemicals in biological samples, demonstrating the versatility of this compound in complex biological matrices .

Case Study: Metabolomics Using this compound

A study demonstrated the application of this compound in a targeted metabolomic assay for quantifying neurochemicals. The method achieved limits of detection below 10 nM for many compounds and was applied to human cerebrospinal fluid and rat microdialysate samples, showcasing its utility across different biological contexts .

Environmental Chemistry

In environmental studies, this compound has been investigated for its effects on aquatic organisms. Research indicates varying sensitivities among species exposed to benzyl chloride (a related compound), which can inform risk assessments for chemical exposure in aquatic ecosystems. Understanding these effects is crucial for evaluating the environmental impact of chlorinated compounds .

Table 2: Sensitivity of Aquatic Species to Benzyl Chloride

| Species | Concentration (µL/L) | Observed Effect |

|---|---|---|

| Moina macrocopa | 4 | Increased mortality |

| Limnodrilus hoffmeisteri | 1-4 | No significant toxic effects |

| Zacco platypus | 1-4 | ≤20% mortality observed |

Industrial Applications

This compound's role extends into industrial applications where it acts as an intermediate in the synthesis of various chemicals. Its reactivity allows it to serve as a building block for more complex molecules used in pharmaceuticals and agrochemicals.

特性

CAS番号 |

10361-05-4 |

|---|---|

分子式 |

C7H7ClO |

分子量 |

142.58 g/mol |

IUPAC名 |

benzyl hypochlorite |

InChI |

InChI=1S/C7H7ClO/c8-9-6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChIキー |

XDGYHAAUHYNDMA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。